molecular formula C17H13NO5 B2594068 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid CAS No. 556016-14-9

5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid

Cat. No. B2594068
CAS RN: 556016-14-9
M. Wt: 311.293
InChI Key: WNUCWHKTZGWVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 1H-isoindole group, which is a bicyclic compound containing a benzene ring fused to a five-membered nitrogen-containing ring . The compound also contains a carboxylic acid group and a methoxy group .

Scientific Research Applications

Antitumor Properties

5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid: has shown promise as an antitumor agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and potential clinical applications .

Anti-Inflammatory Activity

The compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It may suppress pro-inflammatory cytokines and enzymes, making it a potential candidate for managing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antibacterial and Antimycobacterial Effects

Studies have demonstrated that this compound possesses antibacterial activity against various bacterial strains. Additionally, it shows promising antimycobacterial effects, which could be relevant in the context of tuberculosis treatment .

Antioxidant Potential

The compound’s antioxidant properties make it valuable in combating oxidative stress. Antioxidants play a crucial role in preventing cellular damage and may contribute to overall health and disease prevention .

Anti-Ulcer Activity

Researchers have explored the gastroprotective effects of this compound. It may help prevent gastric ulcers by modulating acid secretion and promoting mucosal healing .

Antiviral Properties

While more research is needed, initial investigations suggest that 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid exhibits antiviral activity. It could be relevant in the context of viral infections .

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented . As with any chemical, it should be handled with care, using appropriate personal protective equipment, and stored properly to ensure safety .

Future Directions

The future directions for research on this compound are not clear due to the limited information available . Further studies are needed to fully understand its properties, synthesis, reactions, and potential applications.

properties

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-23-14-7-6-10(8-13(14)17(21)22)9-18-15(19)11-4-2-3-5-12(11)16(18)20/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUCWHKTZGWVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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